molecular formula C12H7F2NO B3092799 3-(3,5-Difluorobenzoyl)pyridine CAS No. 123566-50-7

3-(3,5-Difluorobenzoyl)pyridine

Cat. No.: B3092799
CAS No.: 123566-50-7
M. Wt: 219.19 g/mol
InChI Key: AQWVTOBOEMGCHN-UHFFFAOYSA-N
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Description

3-(3,5-Difluorobenzoyl)pyridine is a fluorinated aromatic compound characterized by a pyridine ring substituted at the 3-position with a 3,5-difluorobenzoyl group. This structure combines the electron-withdrawing effects of fluorine atoms with the aromatic π-system of pyridine, making it a candidate for applications in medicinal chemistry, material science, and catalysis. The fluorine atoms enhance metabolic stability and influence intermolecular interactions, such as hydrogen bonding and hydrophobic effects, which are critical in ligand-receptor binding .

Properties

IUPAC Name

(3,5-difluorophenyl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-10-4-9(5-11(14)6-10)12(16)8-2-1-3-15-7-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWVTOBOEMGCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorobenzoyl)pyridine typically involves the reaction of 3,5-difluorobenzoyl chloride with pyridine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorobenzoyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

3-(3,5-Difluorobenzoyl)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorobenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-(3,5-Difluorobenzoyl)pyridine, it is essential to compare it with compounds sharing structural motifs, such as benzoyl-substituted heterocycles or fluorinated analogs. Below is a detailed analysis:

Electronic and Steric Effects

  • 3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine (): This compound features a pyrrolo[2,3-b]pyridine core with a benzoyl group at the 3-position and a 3,4-dimethoxyphenyl substituent at the 5-position. The pyrrolo[2,3-b]pyridine core also introduces additional nitrogen atoms, which may enhance hydrogen-bonding capacity compared to pyridine .
Property This compound 3-Benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine
Aromatic Core Pyridine Pyrrolo[2,3-b]pyridine
Substituent Electronic Effects Electron-withdrawing (F atoms) Electron-donating (OCH₃ groups)
Hydrogen-Bonding Capacity Moderate (pyridine N) High (pyrrolopyridine N, methoxy O)

Biological Activity

3-(3,5-Difluorobenzoyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with difluorobenzoyl chlorides. The reaction conditions often include the use of solvents such as dichloromethane and catalysts that facilitate nucleophilic substitution reactions. The general synthetic pathway can be summarized as follows:

  • Preparation of Difluorobenzoyl Chloride : The starting material is synthesized through the fluorination of benzoyl chloride.
  • Nucleophilic Attack : Pyridine acts as a nucleophile and attacks the carbonyl carbon of the difluorobenzoyl chloride.
  • Isolation and Purification : The resulting product is purified using standard techniques such as recrystallization or chromatography.

Table 1: Summary of Synthetic Pathway

StepReactionConditions
1Synthesis of difluorobenzoyl chlorideFluorination reaction
2Nucleophilic substitution with pyridineSolvent: CH2Cl2, Catalyst: TBD
3PurificationRecrystallization or chromatography

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial protein synthesis, similar to other pyridine derivatives.

Anticancer Properties

In vitro studies have revealed that this compound has potential anticancer activity against several cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways. Notably, a case study involving human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of Action
AntimicrobialVarious bacterial strainsInhibition of protein synthesis
AnticancerHuman breast cancer cellsInduction of apoptosis via caspase activation

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option.
  • Cancer Cell Line Study : A detailed investigation into the effects on MCF-7 breast cancer cells indicated that the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased Annexin V positivity, indicating early apoptotic changes.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Synthesis Inhibition : Similar to other pyridine derivatives, it likely disrupts ribosomal function.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Fluorine Substitution Effects : The presence of fluorine atoms can enhance lipophilicity and bioavailability, facilitating better cell membrane penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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